![molecular formula C10H18O2 B13404060 (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3S,5R)-(-)-2,3-Pinanediol, also known as (-)-2-Hydroxyisopinocampheol, is a chiral diol with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its bicyclic structure, which includes a pinane skeleton with two hydroxyl groups at the 2 and 3 positions. It is commonly used in organic synthesis as a chiral building block and ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol can be synthesized through several methods. One common approach involves the reduction of pinonic acid using sodium borohydride (NaBH4) in the presence of a chiral catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-Pinanediol often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic reduction of pinonic acid using specific reductases has been explored as a scalable method for producing this compound . The process is environmentally friendly and can be conducted under ambient conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Pinanone, pinanal.
Reduction: Pinane derivatives.
Substitution: Functionalized pinane compounds.
Applications De Recherche Scientifique
(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-Pinanediol involves its interaction with various molecular targets and pathways. As a chiral diol, it can form complexes with metal ions, which can then participate in catalytic cycles for asymmetric synthesis . The hydroxyl groups play a crucial role in hydrogen bonding and coordination with other molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S,3R,5S)-(+)-Pinanediol
- (±)-exo,exo-2,3-Camphanediol
- (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-Pinanediol is unique due to its high enantioselectivity and versatility as a chiral building block. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric synthesis . Additionally, its bicyclic structure provides rigidity, which is advantageous in maintaining the stereochemistry of the synthesized products.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8?,10+/m0/s1 |
Clé InChI |
MOILFCKRQFQVFS-SIDGSAAQSA-N |
SMILES isomérique |
C[C@]1([C@H]2C[C@H](C2(C)C)CC1O)O |
SMILES canonique |
CC1(C2CC1C(C(C2)O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


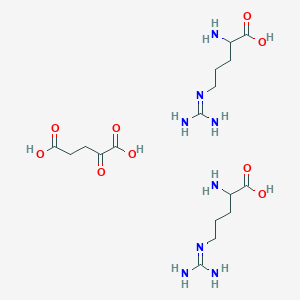
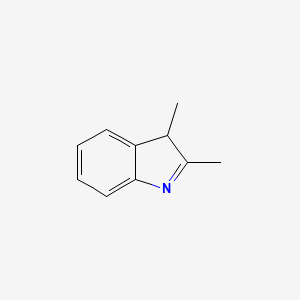

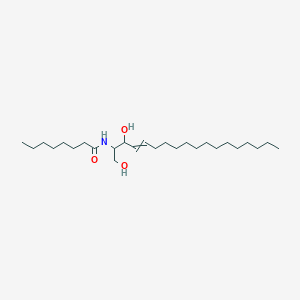
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
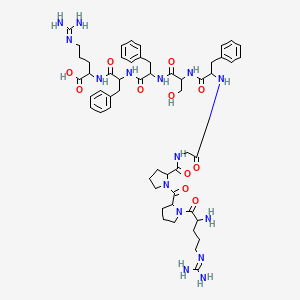

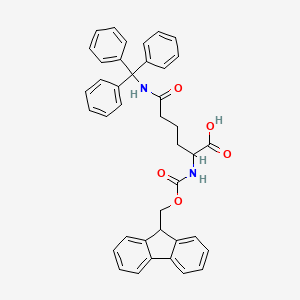
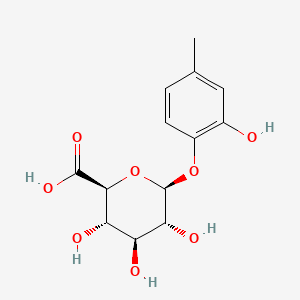

![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
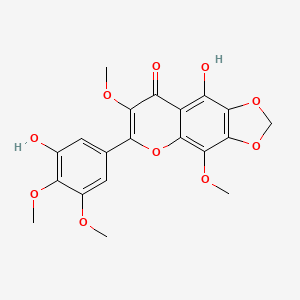
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
